Salmfamide 1
Description
Discovery and Initial Characterization of SALMFamide 1 and SALMFamide 2
The first members of this neuropeptide family, designated this compound (S1) and SALMFamide 2 (S2), were isolated from the radial nerve cords of the starfish species Asterias rubens and Asterias forbesi. frontiersin.orgnih.gov Their discovery was facilitated by their cross-reactivity with antibodies developed for a molluscan FMRFamide-related neuropeptide, pQDPFLRFamide. plos.orgnih.gov The purification process involved the use of high-performance liquid chromatography (HPLC) and a radioimmunoassay. nih.gov
Detailed characterization revealed the specific amino acid sequences of these two peptides. S1 is an octapeptide with the sequence Gly-Phe-Asn-Ser-Ala-Leu-Met-Phe-NH2, while S2 is a dodecapeptide with the sequence Ser-Gly-Pro-Tyr-Ser-Phe-Asn-Ser-Gly-Leu-Thr-Phe-NH2. nih.govnih.gov Due to their minimal sequence similarity to the FMRFamide-like peptides, they were established as the founding members of a new neuropeptide family, the SALMFamides. nih.gov
| Property | This compound (S1) | Salmfamide 2 (S2) |
| Full Name | This compound | SALMFamide 2 |
| Abbreviation | S1 | S2 |
| Type | Octapeptide | Dodecapeptide |
| Amino Acid Sequence | Gly-Phe-Asn-Ser-Ala-Leu-Met-Phe-NH2 | Ser-Gly-Pro-Tyr-Ser-Phe-Asn-Ser-Gly-Leu-Thr-Phe-NH2 |
| Source Organisms | Asterias rubens, Asterias forbesi | Asterias rubens, Asterias forbesi |
| Initial Identification Method | Radioimmunoassay, HPLC | Radioimmunoassay, HPLC |
Classification and Family Diversity within Echinodermata
The SALMFamide neuropeptide family is categorized into two main types based on their C-terminal amino acid motifs. plos.orgnih.gov
L-type SALMFamides : These peptides, which include the prototypes S1 and S2, are characterized by a C-terminal sequence of LxFamide, where 'x' can be a variable amino acid. plos.orgnih.gov
F-type SALMFamides : This group has a C-terminal motif of FxFamide. plos.orgnih.gov
These two types of SALMFamides originate from two distinct types of precursor proteins, encoded by separate genes. nih.govbas.ac.uk An L-type precursor contains only L-type or L-type-like SALMFamides. nih.gov In contrast, an F-type precursor typically contains several F-type peptides and often one or more L-type peptides as well. nih.gov The existence of two SALMFamide gene types has been traced back to a common ancestor of echinoids, holothurians, and asteroids. plos.org
The diversity of this neuropeptide family across the phylum Echinodermata is extensive, with different classes showing unique combinations and precursors. researchgate.net
Asteroidea (Starfish) : In the starfish Patiria miniata, two SALMFamide genes have been identified. One encodes L-type peptides like S1, while the second encodes F-type peptides and an S2-like peptide. plos.org The L-type precursor in this species is notable for comprising seven putative L-type neuropeptides, including S1. plos.org
Holothuroidea (Sea Cucumbers) : The sea cucumber Apostichopus japonicus also possesses two SALMFamide genes, one for L-type and one for F-type precursors. plos.org F-type SALMFamides were first isolated from this class of echinoderms. plos.org
Echinoidea (Sea Urchins) : In the sea urchin Strongylocentrotus purpuratus, two SALMFamide genes are present. One gene encodes L-type SALMFamides, and the other encodes F-type SALMFamides. plos.orgfrontiersin.org
Ophiuroidea (Brittle Stars) : The brittle star Ophionotus victoriae has been found to have one L-type and one F-type SALMFamide precursor, similar to the pattern seen in sea urchins, sea cucumbers, and starfish. bas.ac.uk
Crinoidea (Feather Stars and Sea Lilies) : Research on the feather star Antedon mediterranea has identified only a single SALMFamide precursor. bas.ac.uk This precursor is complex, comprising peptides with LxFamide, FxFamide, FxLamide, and LxLamide motifs, suggesting it may represent an ancestral form before gene duplication and specialization occurred in other echinoderm lineages. bas.ac.uk
| Echinoderm Class | Representative Species | L-type Precursor Gene | F-type Precursor Gene | Notes |
| Asteroidea | Patiria miniata | Present | Present | The F-type precursor also encodes some L-type peptides. plos.org |
| Holothuroidea | Apostichopus japonicus | Present | Present | F-type SALMFamides were first identified in this class. plos.org |
| Echinoidea | Strongylocentrotus purpuratus | Present | Present | Two distinct genes encode the L-type and F-type precursors. plos.org |
| Ophiuroidea | Ophionotus victoriae | Present | Present | Follows the two-gene model seen in other advanced classes. bas.ac.uk |
| Crinoidea | Antedon mediterranea | Single Gene | Single Gene | A single gene encodes a precursor with a mix of SALMFamide types. bas.ac.uk |
Structure
2D Structure
Properties
CAS No. |
134439-73-9 |
|---|---|
Molecular Formula |
C41H60N10O10S |
Molecular Weight |
885.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C41H60N10O10S/c1-23(2)17-29(38(58)47-27(15-16-62-4)37(57)48-28(35(44)55)18-25-11-7-5-8-12-25)49-36(56)24(3)45-41(61)32(22-52)51-40(60)31(20-33(43)53)50-39(59)30(46-34(54)21-42)19-26-13-9-6-10-14-26/h5-14,23-24,27-32,52H,15-22,42H2,1-4H3,(H2,43,53)(H2,44,55)(H,45,61)(H,46,54)(H,47,58)(H,48,57)(H,49,56)(H,50,59)(H,51,60)/t24-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
GACIWVVFDFGCKF-VDXNIVNJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Appearance |
Solid powder |
Other CAS No. |
134439-73-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
GFNSALMF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GFNSALMFamide Gly-Phe-Asn-Ser-Ala-Leu-Met-Phe-NH2 neuropeptide S1 SALMFamide 1 |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Salmfamide 1
Primary Structure and Post-Translational Modifications of SALMFamide 1
This compound is an octapeptide. Its amino acid sequence is Gly-Phe-Asn-Ser-Ala-Leu-Met-Phe-NH2, often abbreviated as GFNSALMFamide. frontiersin.orgpsu.edue-fas.orgresearchgate.netnih.govresearchgate.netplos.org A crucial post-translational modification for this compound is its C-terminal amidation, indicated by the "-NH2" suffix. frontiersin.orgpsu.edubiorxiv.orgbiorxiv.orgmdpi.com This amidation is essential for the peptide's bioactivity. mdpi.com Post-translational modifications (PTMs) are covalent changes to proteins that occur after protein synthesis, influencing their function, stability, localization, and interactions. nih.govabcam.commdpi.comwikipedia.orgnih.gov Common PTMs include phosphorylation, glycosylation, acetylation, methylation, ubiquitination, disulfide bond formation, and proteolytic cleavage. nih.govabcam.commdpi.comwikipedia.orgnih.gov The amidation of peptides like this compound is catalyzed by peptidylglycine α-amidating monooxygenase (PAM). mdpi.com
Table 1: Primary Structure of this compound
| Feature | Description |
| Amino Acid Sequence | Gly-Phe-Asn-Ser-Ala-Leu-Met-Phe |
| Abbreviation | GFNSALMF |
| C-terminal Modification | Amidation (-NH2) |
| Full Name | GFNSALMFamide |
Precursor Protein Architecture and Gene Organization of L-type SALMFamide Precursors
This compound is derived from a larger precursor protein known as an L-type SALMFamide precursor. frontiersin.orgresearchgate.nete-fas.orgplos.orgresearchgate.netnih.govnih.gov In species like the starfish Asterias rubens, the L-type SALMFamide precursor contains this compound (also referred to as ArS1.4) along with six other structurally related neuropeptides, designated ArS1.1-ArS1.7 based on their sequential position within the precursor. nih.gov These precursor proteins typically feature an N-terminal signal peptide sequence, which directs the protein into the secretory pathway. frontiersin.orgpsu.eduplos.orgnih.govqmul.ac.uk The individual neuropeptides within the precursor are flanked by putative monobasic and dibasic cleavage sites (e.g., Lysine (K), Arginine-Arginine (RR), or Lysine-Arginine (KR)), which are targets for proteolytic enzymes during maturation. psu.edunih.govnih.gov
The genes encoding L-type SALMFamide precursors in echinoderms, such as the sea urchin Strongylocentrotus purpuratus and the starfish Patiria miniata, generally share a similar two-exon gene structure. frontiersin.orgpsu.eduresearchgate.netqmul.ac.uk The first exon encodes a 5′ non-coding region and the N-terminal portion of the precursor protein, including the signal peptide. frontiersin.orgpsu.edu The second exon is responsible for encoding the C-terminal region of the precursor, which contains the L-type SALMFamides, followed by a long 3′ non-coding region. frontiersin.org A distinguishing characteristic of L-type SALMFamide genes, compared to F-type SALMFamide genes, is the presence of a 5′ non-coding region within their first protein-coding exon. frontiersin.orgresearchgate.net Introns separate these exons; for instance, in S. purpuratus, the two exons are separated by a substantial intron approximately 45,382 bases in length. qmul.ac.ukcore.ac.uk
Biosynthetic Pathways and Processing Mechanisms for this compound Maturation
The biosynthesis of neuropeptides, including this compound, begins with their synthesis as larger, inactive precursor proteins within the endoplasmic reticulum. researchgate.net Following initial modifications within the endoplasmic reticulum, these inactive propeptides are then packaged into immature secretory granules at the trans-Golgi network. researchgate.net This packaging process includes the co-localization of peptide-specific biosynthetic processing enzymes. researchgate.net
As these granules undergo maturation into large dense-core vesicles, the propeptides are proteolytically cleaved into smaller, active neuropeptides. researchgate.net This proteolytic processing occurs at specific cleavage sites, often dibasic (e.g., KR or RR) or monobasic sequences, which are recognized by prohormone convertases. psu.eduwikipedia.orgnih.govnih.gov A critical step in the maturation of this compound is its C-terminal amidation, which is vital for its biological activity. frontiersin.orgpsu.edubiorxiv.orgbiorxiv.orgmdpi.com This amidation reaction is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM). mdpi.com The enzymes involved in the synthesis and processing of amidated peptides are evolutionarily conserved across various organisms. mdpi.com The luminal pH within the secretory pathway also plays a role in regulating the cleavage of precursor proteins and the subsequent storage of the mature peptides. mdpi.com
Transcriptional Regulation and Expression Patterns of this compound Gene
The expression patterns of the this compound (S1) precursor gene have been investigated in echinoderm larvae, revealing early developmental expression. nih.govresearchgate.net In the bipinnaria larval stage of Asterias rubens, the S1 precursor is expressed in the bilaterally symmetrical lateral ganglia, which form part of the apical organ. nih.govresearchgate.net As development progresses to the brachiolaria stage, expression of the S1 precursor is detected in the attachment complex, encompassing the brachia and adhesive disk, structures crucial for larval attachment to a substratum prior to metamorphosis. nih.govresearchgate.net
Specific cells expressing the S1 precursor are observed in the dorsal region of the upper body (at the base of the anterior projection) and within both the stem and tip of the lateral brachia. nih.gov Additionally, solitary cells expressing the precursor are found along the bipinnaria arms and at the margin of the preoral lobe in brachiolariae. nih.gov While the precise transcriptional factors directly regulating the this compound gene are not extensively detailed, studies in echinoderms indicate that neural transcription factor genes show distinct expression patterns and are upregulated during metamorphosis (e.g., Pax6, Eya, Hey, NeuroD, FoxD, Mbx, and Otp), suggesting a broader regulatory network influencing neuropeptide gene expression during development. nih.gov The expression levels of neuropeptide precursor genes can be quantitatively assessed using techniques such as qRT-PCR. researchgate.net
Compound Names and PubChem CIDs
Phylogenetic and Evolutionary Aspects of Salmfamide 1
Conservation Across Echinodermata Classes (Asteroidea, Holothuroidea, Echinoidea, Ophiuroidea, Crinoidea)
The distribution of SALMFamide precursors has been investigated across all five extant classes of echinoderms, revealing both conserved features and lineage-specific diversification. frontiersin.orgnih.gov In the classes Asteroidea (starfish), Holothuroidea (sea cucumbers), Echinoidea (sea urchins), and Ophiuroidea (brittle stars), two distinct SALMFamide precursor genes are typically found: one encoding L-type peptides and another encoding F-type peptides. frontiersin.orgnerc.ac.uk This suggests that the two-gene system is a common feature for the majority of echinoderms.
However, studies in the class Crinoidea (feather stars and sea lilies), which is considered a basal group in echinoderm phylogeny, have identified only a single SALMFamide precursor. frontiersin.orgnerc.ac.uk This single precursor in the feather star Antedon mediterranea is a composite of various SALMFamide motifs, including L-type, F-type, FxLamide-type, and LxLamide-type peptides. frontiersin.orgnih.govnerc.ac.uk This finding suggests a more complex ancestral state before the specialization into distinct L-type and F-type precursors.
The table below summarizes the presence of SALMFamide precursor types across the different echinoderm classes.
| Class | Representative Species | L-type Precursor | F-type Precursor | Single Ancestral-type Precursor |
| Asteroidea | Patiria miniata | Present | Present | Absent |
| Holothuroidea | Apostichopus japonicus | Present | Present | Absent |
| Echinoidea | Strongylocentrotus purpuratus | Present | Present | Absent |
| Ophiuroidea | Ophionotus victoriae | Present | Present | Absent |
| Crinoidea | Antedon mediterranea | Absent | Absent | Present |
This table illustrates the distribution of SALMFamide precursor types across the five major classes of Echinodermata.
Evolutionary Trajectories of SALMFamide Gene Families and Gene Duplication Events
The evolution of the SALMFamide gene family appears to be shaped by gene duplication events. nih.govfrontiersin.org The prevailing hypothesis is that an ancestral SALMFamide gene, similar to the single precursor found in modern crinoids, underwent a duplication event in the common ancestor of the Echinozoa (Holothuroidea + Echinoidea) and Asterozoa (Asteroidea + Ophiuroidea). nerc.ac.ukfrontiersin.org Following this duplication, the two resulting genes underwent specialization, giving rise to the distinct L-type and F-type precursors observed in these four classes. frontiersin.org
Intragenic duplication events have also contributed to the diversity of SALMFamide peptides within a single precursor. nih.gov For instance, the L-type precursor in the starfish Patiria miniata contains multiple L-type SALMFamides, which likely arose from repeated duplications within the gene. nih.govplos.org This expansion of peptide "cocktails" from a single gene highlights a mechanism for generating functional diversity in neuropeptide signaling. nih.govplos.org
The structural organization of the L-type and F-type SALMFamide genes is also distinct, further supporting the gene duplication and specialization model. frontiersin.org In the sea urchin Strongylocentrotus purpuratus, the L-type gene consists of two exons, while the F-type gene has a different structure, underscoring their divergent evolutionary paths after the initial duplication event. frontiersin.org
Comparative Analysis with Other Invertebrate Neuropeptide Systems
The SALMFamide system shares intriguing similarities and differences with other invertebrate neuropeptide families. The C-terminal FxFamide motif of F-type SALMFamides is also found in vertebrate QRFP-type peptides, suggesting a possible evolutionary link or convergent evolution. frontiersin.org However, the precursor organization differs, with SALMFamide precursors containing multiple short peptides, whereas chordate QRFP precursors typically encode a single peptide copy. frontiersin.org
Furthermore, the discovery that SALMFamides can act as ligands for kisspeptin-type receptors in the starfish Asterias rubens reveals a previously unknown relationship between these two neuropeptide systems. nih.gov This finding suggests a shared evolutionary history and highlights the potential for cross-talk and functional overlap between different neuropeptide signaling pathways. The relationship between SALMFamides and kisspeptins provides a new perspective on the evolution of these signaling molecules, tracing their origins back to a common ancestor of the Bilateria. nih.gov
Ancestral Origins of SALMFamide Precursor Types
The identification of a single, mixed-motif SALMFamide precursor in crinoids provides a glimpse into the ancestral state of this neuropeptide system. frontiersin.orgnerc.ac.uk This ancestral precursor likely encoded a variety of SALMFamide peptides, performing a broader range of functions before the gene duplication and subsequent specialization that led to the more defined L-type and F-type precursors. frontiersin.org
The L-type SALMFamide precursor in the sea cucumber Apostichopus japonicus is considered to most closely resemble the hypothetical ancestral precursor. nih.govplos.org Following the proposed gene duplication, the evolutionary trajectory in echinoids, for example, involved the loss of certain peptides, while in asteroids, intragenic duplications led to an expansion of L-type SALMFamides. nih.govplos.org
The presence of L-type SALMFamides within the F-type precursor of some holothurians and asteroids suggests that the specialization of the duplicated genes was not absolute and that some degree of ancestral complexity was retained in certain lineages. frontiersin.orgfrontiersin.org This mosaic distribution of peptide types within precursors across different echinoderm classes underscores the dynamic and ongoing evolution of the SALMFamide neuropeptide system.
Pharmacological Actions and Physiological Roles of Salmfamide 1 in Echinoderms
Myoregulatory Effects on Echinoderm Musculature
SALMFamide 1 acts as a muscle relaxant in echinoderms, influencing the motility of various muscle preparations. plos.orgnih.govfrontiersin.orgmdpi.comnih.gov
In starfish, feeding involves the eversion of the cardiac stomach over prey. This process necessitates the relaxation of the cardiac stomach musculature. royalsocietypublishing.orgcore.ac.uk Both this compound and SALMFamide 2 induce concentration-dependent relaxation of the cardiac stomach in vitro. plos.orgroyalsocietypublishing.orgcore.ac.uk In vivo studies have further demonstrated that the relaxing effects of this compound and/or SALMFamide 2 lead to the eversion of the cardiac stomach, suggesting their involvement in the physiological control of stomach eversion during feeding. plos.orgroyalsocietypublishing.orgcore.ac.uk Immunocytochemical studies have shown that this compound and SALMFamide 2 are present in nerve fibers closely associated with the muscle layer of the cardiac stomach, supporting their role in regulating stomach motility. plos.orgtandfonline.comcore.ac.uk
Beyond the cardiac stomach, this compound also exerts myorelaxant effects on other critical muscle systems in echinoderms, including the tube feet and apical muscles. plos.orge-fas.orgnih.govfrontiersin.orgnih.gov In vitro studies using preparations from Asterias rubens have consistently shown that this compound causes relaxation of both tube feet and apical muscle. plos.orge-fas.orgnih.gov This widespread relaxing action suggests a general role for SALMFamides as regulators of muscle relaxation throughout the phylum Echinodermata. plos.orgnih.gov
While both this compound and SALMFamide 2 exhibit myorelaxant properties, SALMFamide 2 is generally more potent than this compound in causing muscle relaxation in starfish. plos.orgnih.govmdpi.comnih.govroyalsocietypublishing.orgcore.ac.uk For instance, in Asterias rubens, SALMFamide 2 has been shown to be approximately 10 to 20 times more potent than this compound in relaxing the cardiac stomach in vitro. nih.govroyalsocietypublishing.org On cardiac stomach preparations, at a concentration of 1 µM, this compound's mean relaxing effect was 68% of SALMFamide 2's effect. core.ac.uk However, on tube feet, this compound's mean relaxing effect was only 14% of SALMFamide 2's effect, highlighting a significant difference in potency depending on the muscle type. core.ac.uk This difference in potency has been linked to structural variations, with the four additional N-terminal residues of SALMFamide 2 potentially contributing to its higher activity by promoting self-association and structured conformation in aqueous solutions, a characteristic not observed in this compound. mdpi.com
Table 1: Comparative Myorelaxant Potency of this compound and SALMFamide 2 in Asterias rubens
| Muscle Preparation | Relative Potency (S2 vs. S1) | S1 Mean Relaxing Effect (at 1 µM, % of S2) core.ac.uk |
| Cardiac Stomach | 10-20 times more potent nih.govroyalsocietypublishing.org | 68% core.ac.uk |
| Tube Feet | Significantly more potent core.ac.uk | 14% core.ac.uk |
| Apical Muscle | More potent e-fas.org | N/A |
Neuroendocrine Regulation
Beyond its direct effects on musculature, this compound also plays a role in neuroendocrine regulation, particularly concerning reproductive processes in echinoderms. researchgate.netnih.gov
Experimental studies on the starfish Asterina pectinifera have revealed that this compound has an inhibitory influence on the secretion of gonad-stimulating substance (GSS) from radial nerves. plos.orgresearchgate.netbiologists.comajol.infocore.ac.ukbioone.org GSS is a crucial peptide hormone secreted from nervous tissue that stimulates oocyte maturation in starfish. bioone.org Unlike GSS, this compound does not directly induce spawning in starfish ovaries. bioone.org Instead, it inhibits GSS secretion from radial nerves when treated with high potassium concentrations, with 50% inhibition observed at a this compound concentration of 0.1 mM. bioone.org This suggests that this compound acts as an inhibitory neurotransmitter in the radial nerve cords, regulating GSS release. researchgate.netajol.infobioone.org
The inhibitory effect of this compound on GSS secretion suggests broader implications for its role in regulating reproductive processes in echinoderms. researchgate.netnih.govbioone.org The structure of SALMFamides in echinoderms shares similarities with gonadotropin-inhibitory hormone (GnIH) in vertebrates and SIFamide-type neuropeptides in protostomes, both of which are known to inhibit reproductive processes. researchgate.netnih.gov This structural and functional resemblance suggests an evolutionarily conserved role for SALMFamide-type neuropeptides in the inhibitory regulation of reproduction across bilaterian phyla. researchgate.netnih.gov While further in vivo and in vitro studies are needed to fully elucidate the physiological function of this compound in the reproductive biology of other echinoderms, the evidence points to its significant involvement in neuroendocrine control of reproduction. researchgate.net
Table 2: Key Neuroendocrine Actions of this compound
| Target | Effect | Organism | Reference |
| Gonad-Stimulating Substance (GSS) Secretion from Radial Nerves | Inhibitory | Asterina pectinifera | plos.orgresearchgate.netbiologists.comajol.infocore.ac.ukbioone.org |
| Oocyte Maturation | No direct induction (indirect regulation via GSS) | Asterina pectinifera | bioone.org |
Role in Tissue Regeneration and Morphogenesis of Nervous Systems
This compound has been implicated in the remarkable regenerative capabilities of echinoderms, particularly concerning the nervous system. Research suggests that S1 is involved in promoting growth during regeneration. The transcriptional expression of S1 has been observed and reported during the regeneration process in these organisms.
Studies investigating nervous system regeneration following autotomy (self-amputation) in seastars, such as Coscinasterias muricata, have utilized antibodies to S1 to monitor the reorganization of the radial nerve cord (RNC). These investigations revealed that proximal to the autotomy plane, the original RNC undergoes Wallerian-type degeneration, characterized by disorganized axons and enlarged S1-positive varicosities. The echinoderm nervous system, along with its associated neuroendocrine factors, is critical for regeneration, with neuropeptides like S1 acting as key signaling molecules and neurotransmitters.
Echinoderms, as basal deuterostomes, serve as important model systems for understanding the evolution of regenerative abilities and the constraints observed in chordate nervous system regeneration. The morphogenesis of the regenerating echinoderm central nervous system (CNS) has been well-documented following surgical ablation and amputation. The widespread distribution of S1 throughout the asteroid nervous system further underscores its potential importance in these regenerative processes.
Contributions to Feeding Behavior and Associated Neuromuscular Control
This compound and its related neuropeptide, Salmfamide 2 (S2), function as inhibitory neuromuscular transmitters in starfish. These peptides are known to induce muscle relaxation, which is critical for various physiological and behavioral processes, including feeding.
Specifically, S1 and S2 have been shown to cause relaxation of the tube feet and cardiac stomach, and to induce the inversion of the cardiac stomach in starfish. This relaxing effect is particularly significant for the extraoral feeding behavior of starfish, where the cardiac stomach is everted to engulf prey. In vitro studies have demonstrated that both S1 and S2 cause relaxation in preparations of the cardiac stomach and tube feet. Notably, S2 has been found to be approximately ten times more potent than S1 in causing cardiac stomach relaxation in starfish.
Structure Activity Relationship Sar Studies of Salmfamide 1 and Its Analogs
Identification of Key Amino Acid Residues and Motifs for Bioactivity
Salmfamide 1 (GFNSALMFamide) belongs to the L-type SALMFamide family, characterized by a conserved C-terminal motif, SxLxFamide (where 'x' is a variable amino acid) nih.govwikipedia.orgnih.gov. For this compound, this motif is specifically FNSALMFamide nih.gov. Comparative analyses with Salmfamide 2 (SGPYSFNSGLTFamide), another prominent L-type SALMFamide, reveal that the C-terminal regions are the primary determinants of their differing bioactivity nih.gov. Research indicates a prevalence of hydrophobic residues at the three to four C-terminal positions of SALMFamide peptides, suggesting their importance in receptor binding or interaction nih.gov.
Influence of N-terminal and C-terminal Regions on Receptor Interaction
The C-terminal region of SALMFamide peptides appears to play a more significant role in receptor binding within starfish smooth muscles compared to the N-terminal region nih.gov. This is notably illustrated by the marked difference in potency between this compound and Salmfamide 2. Salmfamide 2 is consistently an order of magnitude more potent as a muscle relaxant than this compound, with this difference being more pronounced in tube foot preparations than in cardiac stomach preparations nih.govwikipedia.orgnih.gov.
A key distinction lies in the N-terminal region of Salmfamide 2, which contains a Ser-Gly-Pro-Tyr (SGPY) motif that is absent in this compound wikipedia.org. This SGPY motif in Salmfamide 2 has been shown to confer structural stability in aqueous solution and facilitate peptide self-association, a property not observed in this compound nih.govwikipedia.org. This conformational stability of Salmfamide 2 is believed to contribute to its superior bioactivity compared to this compound wikipedia.org.
Studies involving chimeric analogs further support the differential roles of the N- and C-terminal regions. For instance, "Long S1" (LS1), an analog of this compound with the addition of Salmfamide 2's N-terminal tetrapeptide (SGPYGFNSALMFamide), did not exhibit a significant difference in bioactivity compared to native this compound nih.gov. This suggests that simply adding the N-terminal motif of S2 to S1 is not sufficient to replicate S2's enhanced potency, reinforcing the idea that the C-terminal region holds more critical determinants for S1's intrinsic activity.
Design and Bioactivity Profiling of Synthetic Analogs of this compound
One such analog, S1(T) (GFNSALTFamide), which is this compound with its penultimate methionine residue substituted with threonine (mimicking the corresponding residue in S2), exhibited bioactivity similar to that of native this compound nih.gov. Conversely, an analog of Salmfamide 2, S2(M) (SGPYSFNSGLMFamide), where its penultimate threonine was substituted with methionine (mimicking S1's penultimate residue), resulted in a loss of S2-type bioactivity and structural properties nih.gov. These findings collectively emphasize the critical role of the C-terminal residues in determining the specific bioactivity profiles of these peptides.
Further studies on other SALMFamide-like peptides, such as the comparison between SALMFamide-A (AYHTGLPFamide) and its derivative SALMFamide-B (AYHSALMFamide), where a proline was substituted with methionine to introduce the -LMFamide motif, demonstrated that SALMFamide-B had comparable or even more potent relaxing activity than SALMFamide-A nih.gov. This further underscores the importance of the C-terminal SALMFamide motif for bioactivity.
The data presented below summarizes the sequences and observed bioactivities of this compound and its key analogs discussed in SAR studies.
Table 1: Bioactivity of this compound and Key Analogs
| Compound Name | Amino Acid Sequence | Observed Bioactivity (Relative to S1) | Key Structural Modification |
| This compound | GFNSALMFamide | Baseline (Muscle Relaxant) nih.govnih.govwikipedia.org | Native peptide |
| Salmfamide 2 | SGPYSFNSGLTFamide | ~10x More Potent than S1 (Muscle Relaxant) nih.govwikipedia.org | N-terminal SGPY motif, C-terminal -GLTFamide nih.govwikipedia.org |
| Long S1 (LS1) | SGPYGFNSALMFamide | Not Significantly Different from S1 nih.gov | S1 with S2's N-terminal tetrapeptide nih.gov |
| S1(T) | GFNSALTFamide | S1-like Bioactivity nih.gov | S1 with penultimate Met substituted to Thr nih.gov |
| S2(M) | SGPYSFNSGLMFamide | Loss of S2-type Bioactivity nih.gov | S2 with penultimate Thr substituted to Met nih.gov |
| SALMFamide-A | AYHTGLPFamide | Relaxing Activity nih.gov | Native putative peptide nih.gov |
| SALMFamide-B | AYHSALMFamide | Equal or More Potent than SALMFamide-A nih.gov | SALMFamide-A with Pro substituted to Met in C-terminus nih.gov |
Research Methodologies and Analytical Approaches for Salmfamide 1 Studies
Peptide Isolation and Purification Techniques (e.g., HPLC)
The initial isolation of Salmfamide 1 (S1) and Salmfamide 2 (S2) involved extraction from the radial nerve cords of starfish species such as Asterias rubens and Asterias forbesi. nih.gov A primary technique employed for their purification was High-Performance Liquid Chromatography (HPLC). nih.govnih.govresearchgate.net This process often began with a radioimmunoassay (RIA) screen for molluscan FMRFamide-related neuropeptides, which guided the purification steps. nih.govresearchgate.net
Subsequent studies on other starfish myorelaxant peptides (SMPs), which are more potent than S1 and S2, detail a rigorous purification scheme. This typically involved extracting materials with solutions like 60% methanol/0.1% trifluoroacetic acid. e-fas.org The crude extracts then underwent a series of reversed-phase HPLC steps. e-fas.org For instance, a first reversed-phase HPLC step might utilize a linear gradient of 5% to 85% acetonitrile (B52724) in 0.1% trifluoroacetic acid over an extended period (e.g., 80 minutes) at a specific flow rate (e.g., 1mL/min). e-fas.org Further purification often involved a final reversed-phase C18 column, with the purified compound eluting at specific acetonitrile concentrations, such as 28% acetonitrile in 0.1% trifluoroacetic acid, exhibiting a characteristic retention time (e.g., 25.8 minutes). e-fas.org Following purification, the molecular weight and amino acid sequence of the isolated peptides were determined using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Edman degradation. e-fas.org
Table 1: Example HPLC Purification Parameters for a Starfish Neuropeptide
| Step | Column Type | Elution Gradient/Concentration | Flow Rate | Retention Time (min) |
| First RP-HPLC | Capcellpak C18 | 5%–85% Acetonitrile/0.1% TFA | 1 mL/min | Not specified |
| Final RP-HPLC | Capcellpak C18 | 28% Acetonitrile in 0.1% TFA | Not specified | 25.8 |
Immunological Detection and Localization Methods (e.g., Radioimmunoassay, Immunocytochemistry)
Immunological methods have been fundamental for both the detection and precise localization of this compound within echinoderm tissues. Radioimmunoassay (RIA) played a critical role in the initial purification process by serving as a sensitive screening tool for Salmfamide-like immunoreactivity in extracts. nih.govbiologists.comnih.gov
For detailed tissue distribution and cellular localization, immunocytochemistry (ICC) has been widely employed. researchgate.netnih.gov Researchers raised specific novel monoclonal and polyclonal antisera against S1 and S2 to achieve high specificity. researchgate.netnih.gov Using light-microscopical immunocytochemistry, including indirect immunofluorescent techniques combined with confocal scanning laser microscopy (CSLM), the widespread neuronal distribution of S1 was revealed in Asterias rubens. nih.govnih.gov S1 immunoreactivity (S1-IR) was detected in axons and cell bodies within both the ectoneural and hyponeural regions of the radial nerve cord and circumoral nerve ring. nih.gov Furthermore, S1-IR was observed in the nerve ring and nerve plexus of the tube feet, the apical muscle, the skin, and extensively throughout the digestive system. nih.gov Similarly, S2 immunoreactivity was found to be widespread in the nervous system and digestive system, localized to axons and perikarya. researchgate.net Double-labelling studies, however, indicated a predominantly separate localization for S1 and S2 immunoreactivity, suggesting distinct roles or neuronal populations. researchgate.net To investigate subcellular distribution, a post-embedding, IgG-conjugated colloidal gold immunostaining technique was utilized, which localized gold labeling over dense-cored vesicles within nerve cell bodies and fibers, indicating a secretory nature for the peptide. nih.gov Antigen pre-absorption studies were routinely performed to confirm the specificity of the S1-like immunostaining and rule out cross-reactivity with other peptides. nih.gov
Molecular Cloning and Genetic Analysis of this compound Precursors
The advent of molecular cloning and genetic analysis revolutionized the understanding of SALMFamide diversity and their precursor proteins. While initial biochemical purification revealed only two SALMFamides (S1 and S2) in starfish, genetic analysis demonstrated a much greater diversity of these neuropeptides. plos.orgresearchgate.netbiologists.com
A key approach involved using the Basic Local Alignment Search Tool (BLAST), specifically tBLASTn, to search genomic and transcriptomic sequence data. plos.orgbiologists.comnih.gov For example, a putative starfish SALMFamide-1 (S1) precursor sequence was used as a query to identify SALMFamide precursor genes in other echinoderms, such as the sea urchin Strongylocentrotus purpuratus. biologists.comnih.gov This analysis led to the identification of two distinct SALMFamide genes in S. purpuratus: one encoding a precursor protein comprising seven putative F-type SALMFamide neuropeptides (SpurS1-SpurS7) and another encoding a precursor protein with two putative L-type SALMFamide neuropeptides (SpurS8-SpurS9). plos.orgbiologists.comnih.gov This finding was significant as it demonstrated that L-type and F-type SALMFamides can be derived from different precursor proteins within the same species. plos.org
Further detailed analysis of the Strongylocentrotus purpuratus SALMFamide gene indicated that it comprises two exons: the first exon encodes an N-terminal signal peptide sequence, and the second exon encodes the multiple putative SALMFamide neuropeptides. researchgate.netbiologists.comnih.gov Similar genetic analyses in other species, such as the starfish Patiria miniata and the sea cucumber Apostichopus japonicus, also revealed the presence of two SALMFamide genes. plos.orgresearchgate.netplos.org In these species, one gene encodes L-type SALMFamides (e.g., S1 in P. miniata), while the second gene encodes F-type SALMFamides, sometimes alongside one or more L-type SALMFamides. plos.orgresearchgate.net The A. japonicus SALMFamide precursor, for instance, contains eight putative neuropeptides, encompassing both L-type and F-type SALMFamides. plos.org The sequencing of neural transcriptomes, such as that of A. rubens, has further expanded the identification of neuropeptide precursors, providing a comprehensive basis for studying neuropeptide signaling systems. frontiersin.org
In Vitro and In Vivo Bioassay Systems for Functional Characterization in Echinoderms
Functional characterization of this compound and related peptides has heavily relied on both in vitro and in vivo bioassay systems, primarily focusing on their myorelaxant properties in echinoderms. nih.govfrontiersin.org
In vitro pharmacological studies have consistently shown that both S1 and S2 induce relaxation in various muscle preparations from Asterias rubens, including the cardiac stomach, tube feet, and apical muscle, with S2 often demonstrating greater potency. nih.govplos.orgfrontiersin.org A common in vitro bioassay involves pre-contracting isolated muscle preparations using agonists such as acetylcholine (B1216132) (ACh), carbachol, or high-potassium artificial seawater (ASW). nih.gove-fas.org Following pre-contraction, test samples containing this compound or its analogs are applied, and the resulting relaxation responses are measured. nih.gove-fas.org The apical muscle of Patiria pectinifera has been specifically highlighted as a suitable bioassay system for screening novel muscle relaxants due to its ease of dissection and known responsiveness to SALMFamides. nih.gov
Table 2: Bioassay Systems for this compound Functional Characterization
| Bioassay System (Echinoderm Species) | Muscle Preparation | Pre-contraction Agent(s) | Measured Response |
| Asterias rubens nih.govplos.orgfrontiersin.org | Cardiac stomach | ACh, Carbachol, High-K+ ASW | Relaxation |
| Asterias rubens nih.govplos.orgfrontiersin.org | Tube foot | ACh, Carbachol, High-K+ ASW | Relaxation |
| Asterias rubens nih.govplos.orgfrontiersin.org | Apical muscle | ACh, Carbachol, High-K+ ASW | Relaxation |
| Patiria pectinifera nih.gove-fas.org | Apical muscle | 1 µM Acetylcholine (ACh) | Relaxation |
| Asterina pectinifera researchgate.net | Radial nerves | Not specified | Inhibition of GSS secretion |
Beyond muscle relaxation, in vivo pharmacological experiments have provided insights into the physiological roles of SALMFamides. For instance, in vivo administration of S1 and S2 has been shown to induce eversion of the cardiac stomach in Asterias rubens, suggesting their involvement in the regulation of extraoral feeding behavior in starfish. plos.orgfrontiersin.org Furthermore, S1 has been observed to inhibit the secretion of gonad-stimulating substance from the radial nerves in Asterina pectinifera, indicating broader neuroendocrine functions. researchgate.net Collectively, these studies underscore the general role of SALMFamides as inhibitory neuromuscular transmitters and muscle relaxants across the phylum Echinodermata. nih.govresearchgate.netplos.org
Advanced Spectroscopic Techniques for Structural Elucidation of Peptides and Analogs
Structural elucidation, the process of determining the arrangement of atoms in a molecule, is paramount for understanding the chemical structure and biological activity of peptides like this compound. wisdomlib.org A primary advanced spectroscopic technique used for the structural elucidation of SALMFamides is Mass Spectrometry (MS). nih.govnih.gove-fas.org Fast Atom Bombardment Mass Spectrometry (FAB-MS) was specifically employed in the early characterization of S1 and S2 to determine their molecular weights. nih.gov More recently, Liquid Chromatography-Mass Spectrometry (LC-MS) has been utilized to determine the molecular weight and confirm the amino acid sequence of purified peptides. e-fas.org The amino acid sequence itself is often confirmed or initially determined using Edman degradation. e-fas.org
While not exclusively for this compound, other advanced spectroscopic techniques are generally indispensable for peptide structural elucidation and characterization of analogs. These include Nuclear Magnetic Resonance (NMR) spectroscopy, such as 1H NMR and 13C NMR, which provides detailed information about the structure, composition, and the chemical environment of functional groups within a molecule. wisdomlib.orgjchps.com Infrared (IR) spectroscopy is used to identify functional groups based on their characteristic vibrational changes when exposed to infrared radiation. wisdomlib.orgjchps.comresearchgate.net Ultraviolet (UV) spectroscopy can provide insights into the light-absorbing properties of a compound, which are unique to its molecular structure. wisdomlib.orgresearchgate.net Techniques like MALDI-TOF/TOF MS and ESI-MS, while mentioned in the context of general molecular characterization in echinoderm coelomic fluid, are also powerful tools for peptide analysis, especially for complex mixtures or when multiple stages of mass spectrometry (MSn) are required for detailed fragmentation patterns. ulisboa.pt The combination of these spectroscopic methods provides comprehensive data necessary for the unambiguous identification and structural characterization of complex chemical compounds like neuropeptides. jchps.com
Q & A
Q. What validated analytical methods are recommended for characterizing Salmfamide 1 purity and structural stability?
To ensure accurate characterization, use orthogonal techniques such as:
- High-Performance Liquid Chromatography (HPLC) : Specify column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water gradient), and detection wavelength (e.g., 220 nm) to assess purity .
- Nuclear Magnetic Resonance (NMR) : Report solvent systems (e.g., DMSO-d6) and resonance assignments for structural validation .
- Mass Spectrometry (MS) : Include ionization methods (e.g., ESI) and fragmentation patterns to confirm molecular weight and integrity . Stability studies should detail storage conditions (e.g., -80°C lyophilized vs. refrigerated solutions) and degradation kinetics using accelerated thermal stress tests .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity assays?
Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. For multi-group comparisons, use ANOVA with post-hoc corrections (e.g., Tukey’s test) to account for variability. Report confidence intervals and effect sizes to contextualize significance thresholds . Preprocess data using outlier detection methods (e.g., Grubbs’ test) to minimize noise .
Q. How should researchers prepare this compound samples to minimize degradation during in vitro experiments?
Standardize protocols by:
- Lyophilization : Reconstitute in inert buffers (e.g., PBS pH 7.4) immediately before use .
- Aliquoting : Store single-use aliquots at -80°C to avoid freeze-thaw cycles .
- Protection from light : Use amber vials if photodegradation is suspected . Document pre-treatment steps (e.g., centrifugation, filtration) to ensure homogeneity .
Advanced Research Questions
Q. How can contradictions between in vitro potency and in vivo efficacy of this compound be systematically resolved?
Address discrepancies through:
- Pharmacokinetic Profiling : Measure bioavailability (e.g., AUC, Cmax) and tissue distribution using LC-MS/MS .
- Metabolite Identification : Use hepatic microsome assays to detect inactive/active metabolites that may explain reduced in vivo activity .
- Orthogonal Assays : Validate target engagement with techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity . Cross-reference in vivo models (e.g., transgenic vs. wild-type animals) to isolate confounding variables .
Q. What experimental designs optimize this compound synthesis yield without compromising bioactivity?
Apply Design of Experiments (DoE) principles:
- Fractional Factorial Designs : Vary parameters (e.g., reaction temperature, solvent polarity) to identify critical factors .
- Purification Optimization : Compare HPLC gradients or solid-phase extraction resins to enhance purity-to-yield ratios . Validate bioactivity post-synthesis using cell-based assays (e.g., receptor activation via cAMP quantification) to ensure functional integrity .
Q. How can researchers isolate this compound’s mechanism of action from structurally related peptides?
Use competitive binding assays with labeled analogs (e.g., fluorescent or radioisotope-tagged) to quantify receptor specificity .
- Gene Knockdown Models : CRISPR/Cas9-mediated deletion of putative targets to confirm pathway dependency .
- Structural Analog Screening : Compare this compound with truncated or alanine-scanned variants to map critical residues . Integrate molecular dynamics simulations to predict binding site interactions and validate via mutagenesis .
Methodological Considerations for Reproducibility
- Data Reporting : Present raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials with metadata (e.g., instrument settings, batch numbers) .
- Ethical Compliance : For in vivo studies, include ethics committee approval IDs and randomization protocols per CONSORT guidelines .
- Error Analysis : Calculate propagated errors for composite metrics (e.g., IC50 ± SEM) using Monte Carlo simulations or analytical derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
